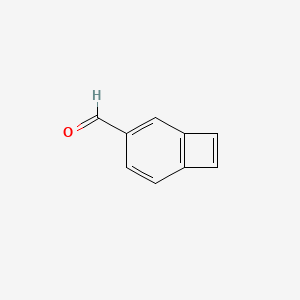

4-carboxaldehydebenzocyclobutene

Description

4-Carboxaldehydebenzocyclobutene (CAS: 112892-88-3) is a bicyclic aromatic compound featuring a benzocyclobutene core fused with an aldehyde functional group at the 4-position. Its molecular formula is C₉H₆O (molecular weight: 130.14 g/mol), and it adopts a strained bicyclo[4.2.0]octa-1,3,5-triene structure . Key physical properties include a density of 1.175 g/cm³, a boiling point of ~250°C, and a flash point of 140.4°C . The compound is sensitive to oxidation and moisture, requiring storage under inert gas (nitrogen or argon) at 2–8°C .

The aldehyde group confers reactivity for applications in polymer precursors and organic synthesis, particularly in Diels-Alder reactions or as a crosslinking agent due to the strained cyclobutene ring’s thermal activation .

Properties

Molecular Formula |

C9H6O |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde |

InChI |

InChI=1S/C9H6O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-6H |

InChI Key |

BULHORGGTPRJKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde typically involves the use of tandem catalytic processes. One such method employs a rhodium (I) complex with a flexible NHC-based pincer ligand. This catalyst facilitates the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . The reaction conditions are optimized to ensure high selectivity and yield.

Industrial Production Methods

While specific industrial production methods for bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde are not extensively documented, the principles of tandem catalysis and the use of rhodium-based catalysts are likely to be employed. These methods offer efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-carboxaldehydebenzocyclobutene undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines.

Major Products Formed

Oxidation: Bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carboxylic acid.

Reduction: Bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-carboxaldehydebenzocyclobutene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde involves its interaction with molecular targets through its conjugated double bonds and aldehyde group. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituted Benzocyclobutenes

The benzocyclobutene scaffold is versatile, with substituents dictating reactivity and applications. Key derivatives include:

- Reactivity Contrasts :

- The aldehyde in 4-carboxaldehydebenzocyclobutene enables condensation reactions (e.g., with amines or hydrazines), unlike the bromide in 4-bromobenzocyclobutene, which participates in cross-coupling (e.g., Suzuki-Miyaura) .

- The hydroxymethyl derivative (C₉H₁₀O) can be oxidized to 4-carboxaldehydebenzocyclobutene, offering synthetic flexibility .

Functional Analogs: Aromatic Aldehydes

Compared to non-cyclic aromatic aldehydes like 4-hydroxybenzaldehyde (C₇H₆O₂), 4-carboxaldehydebenzocyclobutene exhibits distinct properties:

- Ring Strain vs. Stability : The benzocyclobutene core’s strain (~30 kcal/mol) enables unique thermal ring-opening reactions, unlike 4-hydroxybenzaldehyde, which lacks such strain and is more stable under ambient conditions .

- Solubility: 4-Hydroxybenzaldehyde’s phenolic -OH group enhances water solubility, whereas 4-carboxaldehydebenzocyclobutene is predominantly organic-solvent soluble .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.